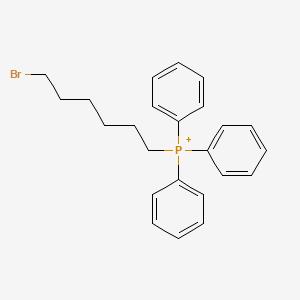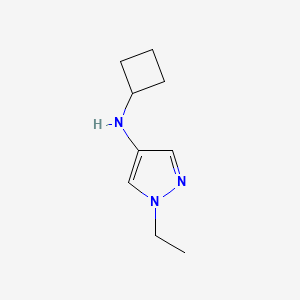
Bromohexyltriphenylphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromohexyltriphenylphosphorane is an organophosphorus compound with the molecular formula C24H28BrP. It is a phosphonium salt where the phosphorus atom is bonded to a hexyl group and three phenyl groups, with a bromine atom attached to the hexyl chain. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromohexyltriphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 1-bromohexane. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme is as follows:
Ph3P+Br(CH2)6Br→Ph3P(CH2)6Br+HBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Bromohexyltriphenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Radical Reactions: It can engage in radical reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions:
Nucleophiles: Such as alkoxides, thiolates, and amines.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Phosphine oxides.
Reduction Products: Triphenylphosphine and hexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bromohexyltriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bromohexyltriphenylphosphorane involves its ability to form stable carbon-phosphorus bonds. The phosphorus atom acts as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the phenyl groups attached to the phosphorus atom.
Vergleich Mit ähnlichen Verbindungen
Hexyltriphenylphosphonium Bromide: Similar structure but lacks the bromine atom on the hexyl chain.
Triphenylphosphine: A simpler phosphine without the hexyl group.
Bromotriphenylphosphonium: Contains a bromine atom directly bonded to the phosphorus.
Uniqueness: Bromohexyltriphenylphosphorane is unique due to the presence of both a hexyl chain and a bromine atom, which provides distinct reactivity and applications compared to other phosphonium salts.
Eigenschaften
CAS-Nummer |
39521-32-9 |
|---|---|
Molekularformel |
C24H27BrP+ |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
6-bromohexyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H27BrP/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2/q+1 |
InChI-Schlüssel |
SOQVEVHQMFYMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)



![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)

![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)

![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)
